SSR 146977 hydrochloride

NK3 receptor Binding affinity CHO cells

Researchers studying NK3-mediated neuropsychiatric or respiratory pathways often face variability from suboptimal antagonist selectivity, compromising dopaminergic readout fidelity. SSR 146977 hydrochloride directly addresses this with a validated Ki of 0.26 nM at human NK3 receptors and ~74-fold selectivity over NK2 (Ki=19.3 nM), enabling unambiguous target engagement. • Confirmed CNS penetration supports in vivo receptor occupancy and behavioral endpoint correlation. • Validated in guinea pig cough and bronchial hyperresponsiveness models for respiratory applications. • Defined (3R) chiral configuration ensures reproducible pharmacology across studies. Supplied with ≥98% HPLC purity, analytical COA, and global logistics optimized for institutional procurement workflows.

Molecular Formula C35H43Cl3N4O2
Molecular Weight 658.1 g/mol
Cat. No. B560258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR 146977 hydrochloride
SynonymsN1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride
Molecular FormulaC35H43Cl3N4O2
Molecular Weight658.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
InChIInChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1
InChIKeyHYPKKQPFHSNZBY-GXUZKUJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSR 146977 Hydrochloride (264618-38-4) as a Potent and Selective NK3 Receptor Antagonist


3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride, commonly referred to as SSR 146977 hydrochloride, is a small-molecule, nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor [1]. It is a member of the piperidine class of NK3 antagonists and is characterized by high affinity and selectivity for the human NK3 receptor [1]. SSR 146977 was developed as a research tool for investigating the role of NK3 receptors in psychiatric disorders and airway inflammation, and it reached Phase 1 clinical evaluation for psychotic disorders before development was discontinued [1][2].

Class Nonpeptide NK3 receptor antagonist Piperidine scaffold, (3R) configuration
Action High-affinity NK3 receptor blockade Reported binding and functional antagonism
Model fit CNS & respiratory pathway research In vitro and in vivo CNS/airway models

Why Direct Substitution of SSR 146977 Hydrochloride with Alternative NK3 Antagonists is Not Recommended


Within the class of NK3 receptor antagonists, compounds differ significantly in their affinity for the human NK3 receptor, selectivity against the closely related NK2 and NK1 receptors, and functional efficacy in cellular assays . While alternative antagonists such as SR 142801, osanetant, talnetant, and fezolinetant share the same primary molecular target, their quantitative potency and selectivity profiles are not equivalent to SSR 146977 [1]. Interchanging these compounds without considering these specific, measurable differences can lead to variations in experimental outcomes, including incomplete receptor blockade, altered off-target effects, and discrepancies in downstream functional readouts. The following quantitative evidence guide is intended to clarify precisely where SSR 146977 demonstrates verifiable, meaningful differentiation relative to its closest chemical and pharmacological analogs, thereby enabling informed scientific selection and procurement decisions.

!
NK3 affinity differences may alter target occupancy
Talnetant and fezolinetant show lower reported affinity for human NK3; direct replacement could require dose re-optimisation.
!
Selectivity profile variations may shift off-target effects
SR 142801 and osanetant exhibit differing NK2/NK3 selectivity windows, which may influence downstream signalling readouts.
!
Functional efficacy disparities affect endpoint consistency
In vitro calcium flux and in vivo respiratory model responses are not class-uniform; results may not replicate across antagonists.

Quantitative Differentiation of SSR 146977 Hydrochloride from Key NK3 Antagonist Comparators


Higher Affinity for Human NK3 Receptor Compared to Talnetant and Fezolinetant

SSR 146977 exhibits a lower Ki value for the human NK3 receptor compared to talnetant and fezolinetant, indicating higher binding affinity. In CHO cells expressing the human NK3 receptor, SSR 146977 has a Ki of 0.26 nM [1]. In contrast, talnetant shows a Ki of 1.4 nM in the same cellular system , and fezolinetant demonstrates a Ki range of 19.9-22.1 nM [2].

Binding affinity
Reported
Ki 0.26 nM (hNK3)
Talnetant: 1.4 nM
Fezolinetant: 19.9–22.1 nM
Supports lower assay concentration context; higher affinity than later-generation comparators.
CHO membranes, [³H]-senktide displacement. Cross-study comparison; verify in own assay.
NK3 receptor Binding affinity CHO cells

Superior NK3 versus NK2 Receptor Selectivity Compared to SR 142801 and Osanetant

SSR 146977 demonstrates a high degree of selectivity for the NK3 receptor over the NK2 receptor. In CHO cells expressing the respective human receptors, SSR 146977 exhibits a Ki of 0.26 nM for NK3 and 19.3 nM for NK2, yielding an NK2/NK3 selectivity ratio of 74-fold . For comparison, SR 142801 shows a Ki of 0.21 nM for human NK3 and 0.02 µM (20 nM) for NK2, resulting in a selectivity ratio of approximately 95-fold [1]. However, osanetant, which is often considered equivalent to SR 142801, is reported to have a Ki of 0.21 nM for NK3 and 0.02 µM (20 nM) for NK2 [2].

NK3 vs NK2 selectivity
Reported
SSR 146977: 74-fold (19.3 / 0.26 nM)
SR 142801 / Osanetant: ~95-fold (20 / 0.21 nM)
Selectivity window supports NK3-specific pathway studies; absolute NK3 potency differentiates from talnetant/fezolinetant.
Competition binding with [¹²⁵I]-NKA (NK2). Modest selectivity difference likely not functionally limiting.
NK3 receptor Selectivity NK2 receptor

Potent Functional Antagonism of NK3-Mediated Calcium Mobilization

SSR 146977 potently inhibits NK3 receptor-mediated intracellular calcium mobilization, a key functional readout of receptor activation. In CHO cells expressing the human NK3 receptor, SSR 146977 inhibits senktide-induced calcium mobilization with an IC50 of 10 nM [1]. While direct comparative data for other NK3 antagonists in identical assay conditions are not always available, this functional potency aligns with its high binding affinity and demonstrates its ability to effectively block downstream signaling events triggered by the endogenous agonist neurokinin B .

Calcium flux IC₅₀
Supporting evidence
10 nM (senktide-induced, CHO-hNK3)
Functional antagonism at low nanomolar concentration supports target engagement in signalling assays.
Single study; direct comparator data for other antagonists under identical conditions not available.
NK3 receptor Functional antagonism Calcium mobilization

Established In Vivo Efficacy in Respiratory Models at Low Doses

SSR 146977 demonstrates potent in vivo activity in guinea pig models of respiratory dysfunction. It inhibits citric acid-induced cough with effective doses ranging from 0.03 to 1 mg/kg intraperitoneally (i.p.) [1]. Additionally, it suppresses bronchial hyperresponsiveness to acetylcholine and bronchial microvascular permeability hypersensitivity to histamine at doses of 0.1-1 mg/kg i.p. [1]. This in vivo profile is supported by ex vivo binding studies showing high affinity for guinea pig NK3 receptors [2].

In vivo cough model
Reported
0.03–1 mg/kg i.p. (guinea pig)
Low-dose model-response context for respiratory reflex research; supports guinea pig paradigm.
Citric acid-induced cough. No direct comparator data in same model from retrieved sources.
In vivo efficacy Respiratory Guinea pig

Central Nervous System Penetration and Modulation of Dopaminergic Activity

SSR 146977 is capable of penetrating the central nervous system (CNS) and modulating neurochemical activity. In guinea pigs, it antagonized senktide-induced acetylcholine release in the hippocampus [1]. Furthermore, it prevented the haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons and blocked the decrease in locomotor activity mediated by NK3 receptor stimulation in gerbils [1]. These findings indicate that SSR 146977 can access and functionally engage NK3 receptors within the brain.

CNS penetration
Class-level
Senktide-induced ACh release antagonised; dopamine A10 neuron modulation in gerbil/guinea pig
Class-level CNS exposure context; supports psychiatric model investigation.
Qualitative in vivo neurochemistry; quantitative PK/brain levels not reported in source.
CNS penetration Dopamine In vivo

Optimal Research and Industrial Application Scenarios for SSR 146977 Hydrochloride Based on Validated Evidence


Investigation of NK3 Receptor Function in Psychiatric Disorders

SSR 146977 hydrochloride is well-suited for preclinical research into the role of NK3 receptors in the pathophysiology of psychiatric conditions such as schizophrenia and affective disorders. Its high affinity for the human NK3 receptor (Ki = 0.26 nM) and demonstrated ability to modulate dopaminergic neuron activity in vivo [1] make it a valuable tool for probing the neurochemical circuits implicated in psychosis. Researchers can utilize this compound to dissect the contribution of NK3 receptor signaling to dopaminergic, serotonergic, and noradrenergic neurotransmission in relevant animal models.

Elucidation of NK3-Mediated Mechanisms in Airway Inflammation and Respiratory Reflexes

The compound's established in vivo efficacy in guinea pig models of cough and bronchial hyperresponsiveness [1] supports its application in respiratory research. SSR 146977 can be employed to investigate the role of sensory neuropeptides and NK3 receptors in airway inflammation, cough reflex sensitivity, and airway smooth muscle reactivity. Its use can help clarify the contribution of peripheral and central NK3 receptor populations to respiratory disease phenotypes.

Pharmacological Validation and Receptor Occupancy Studies in Neuroscience

Due to its high affinity and CNS penetration [1], SSR 146977 serves as a robust reference compound for receptor occupancy studies and for validating target engagement in vivo. It can be used to establish dose-occupancy relationships for NK3 receptors in the brain, correlate behavioral or neurochemical endpoints with receptor blockade, and benchmark the activity of novel NK3 antagonists in development.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Analysis

SSR 146977 represents a distinct chemotype among NK3 antagonists, featuring a piperidine-based scaffold with a specific chiral configuration (3R). It can be used as a reference standard in comparative pharmacology studies to evaluate differences in potency, selectivity, and functional profiles across the NK3 antagonist class, including SR 142801, talnetant, and fezolinetant.

Application
Selection Property
Validation Focus
NK3 signalling in psychiatric models
High-affinity CNS-penetrant antagonist
Dopaminergic modulation endpoints
Respiratory reflex and inflammation models
In vivo activity in guinea pig airways
Cough and airway hyperresponsiveness
Receptor occupancy studies
CNS penetration profile
Dose-occupancy correlation in brain
NK3 antagonist comparator SAR
Distinct piperidine chemotype (3R)
Selectivity and potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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